molecular formula C10H8ClNO2S B1376978 (1,3-Benzothiazol-2-ylmethoxy)acetyl chloride CAS No. 1437312-08-7

(1,3-Benzothiazol-2-ylmethoxy)acetyl chloride

Cat. No. B1376978
M. Wt: 241.69 g/mol
InChI Key: IONMQOVJLSXZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1,3-Benzothiazol-2-ylmethoxy)acetyl chloride” is a chemical compound that belongs to the class of benzothiazole derivatives . It has the molecular formula C10H8ClNO2S .


Molecular Structure Analysis

The molecular structure of “(1,3-Benzothiazol-2-ylmethoxy)acetyl chloride” is represented by the formula C10H8ClNO2S . The molecular weight of this compound is 241.69 g/mol .

Scientific Research Applications

Benzothiazoles are a class of heterocyclic compounds that have attracted wide attention due to their useful biological and pharmacological properties . They are known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, and antitubercular activities .

  • Pharmaceutical and Medicinal Chemistry

    • Benzothiazoles have been found to have diverse chemical reactivity and a broad spectrum of biological activity. They have been studied extensively for their potential as therapeutic agents, with a number of derivatives showing promise as anticancer agents .
    • The methods of application typically involve the synthesis of benzothiazole derivatives and testing their biological activity in vitro and in vivo .
    • The outcomes of these studies have shown that benzothiazoles can interfere with various biological pathways and have the potential to treat a variety of diseases .
  • Green Chemistry

    • Benzothiazoles can be synthesized using green chemistry methods, such as the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
    • These methods are environmentally friendly and sustainable, making them an important area of research in the field of green chemistry .

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylmethoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c11-9(13)5-14-6-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONMQOVJLSXZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)COCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-Benzothiazol-2-ylmethoxy)acetyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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